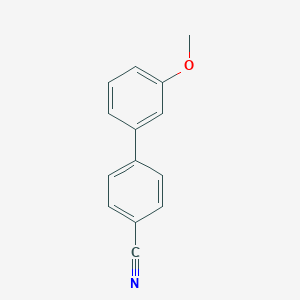

4-(3-Methoxyphenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154848-39-2 . Its molecular weight is 209.25 and its linear formula is C14H11NO .

Synthesis Analysis

There are several papers related to the synthesis of compounds similar to this compound. For instance, a paper discusses the regioselective synthesis of benzonitriles via an amino-catalyzed [3+3] benzannulation reaction . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases, making it an efficient and environmentally friendly method to access benzonitriles .Molecular Structure Analysis

The molecular structure of this compound is available in various databases . The InChI code for this compound is 1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.25 and a linear formula of C14H11NO .Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties

4-(3-Methoxyphenyl)benzonitrile derivatives demonstrate interesting properties in the field of liquid crystals and photophysics. Ahipa et al. (2014) synthesized a series of compounds including benzonitrile derivatives, which exhibited liquid crystalline behavior. These compounds, particularly those with shorter chain lengths, showed nematic phases, while those with longer chains displayed orthorhombic columnar phases. This study highlights the potential of these compounds in developing new materials with specific liquid crystalline properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Image-Guided Surgery Applications

In the medical field, specific benzonitrile derivatives have been explored for their potential in image-guided surgery. Gibbs-Strauss et al. (2011) investigated the properties of a derivative, GE3082, which crossed the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent after systemic injection. This property could be invaluable in nerve-sparing surgeries, allowing surgeons to visualize nerves more clearly during procedures (Gibbs-Strauss et al., 2011).

Applications in Solar Cell Technology

Benzonitrile derivatives also find applications in renewable energy technology. Latini et al. (2014) demonstrated the effectiveness of benzonitrile-based electrolytes in dye-sensitized solar cells (DSSCs). Their study showed that these electrolytes provided long-term stability to DSSCs, maintaining high efficiency over extended periods, marking a significant step towards the development of more stable and economical solar energy solutions (Latini, Aldibaja, Cavallo, & Gozzi, 2014).

Organic Synthesis and Catalysis

In organic chemistry, benzonitrile derivatives are crucial in various synthetic processes. Thomas et al. (2005) reported the use of 4-methoxybenzaldoxime in solid acid-catalyzed dehydration/Beckmann rearrangement reactions, demonstrating the versatility of these compounds in synthetic organic chemistry and catalysis (Thomas, Prathapan, & Sugunan, 2005).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 pathway, especially when they are resonance stabilized . This suggests that 4-(3-Methoxyphenyl)benzonitrile might interact with its targets through a similar mechanism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets . .

properties

IUPAC Name |

4-(3-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHPEFDYNQSANO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402468 |

Source

|

| Record name | 4-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154848-39-2 |

Source

|

| Record name | 3′-Methoxy[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)